molecular formula C11H12O4 B8768818 7,8-Dihydroxy-2,2-dimethylchroman-4-one

7,8-Dihydroxy-2,2-dimethylchroman-4-one

Cat. No. B8768818
M. Wt: 208.21 g/mol
InChI Key: DJECUODSBNGSIT-UHFFFAOYSA-N
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Patent
US04968819

Procedure details

In 50 ml of N,N-dimethyl-formamide 4.2 g (20 millimoles) of 7,8-dihydroxy-2,2-dimethyl-4-chromanone are dissolved and to the solution 6.4 g (60 millimoles) of sodium carbonate and 5.3 g (3.9 ml (42 millimoles) of dimethyl sulfate are added under stirring. The reaction mixture is stirred at 120° C. for 5 hours, poured onto 150 g of crushed ice and extracted three times with 50 ml of chloroform each. The organic phase is washed three times with 100 ml of water each, dried over sodium sulfate and the solvent is distilled off. The residue is crystallized from 75% methanol. Thus 4.0 g of the desired compound are obtained, yield 84.6%. Mp.: 75°-76° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two
Yield
84.6%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].[C:6](=[O:9])([O-])[O-].[Na+].[Na+].S(OC)(O[CH3:16])(=O)=O.[OH:19][C:20]1[C:29](O)=[C:28]2[C:23](C(=O)[CH2:25][C:26]([CH3:32])([CH3:31])[O:27]2)=[CH:22][CH:21]=1>>[CH3:16][O:19][C:20]1[C:29]([O:9][CH3:6])=[C:28]2[C:23]([C:3](=[O:4])[CH2:25][C:26]([CH3:32])([CH3:31])[O:27]2)=[CH:22][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
6.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
3.9 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2C(CC(OC2=C1O)(C)C)=O
Step Two
Name
ice
Quantity
150 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 120° C. for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 50 ml of chloroform each
WASH
Type
WASH
Details
The organic phase is washed three times with 100 ml of water each,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 75% methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(CC(OC2=C1OC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.